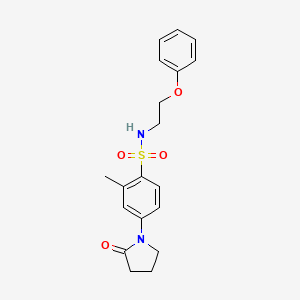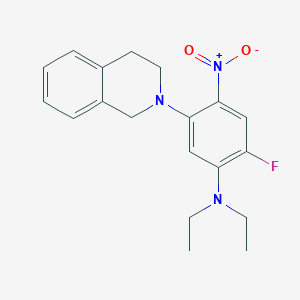![molecular formula C22H16Cl2N4O2 B4308152 3-CHLOROBENZYL 4-[2-(3-CHLOROBENZYL)-2H-1,2,3,4-TETRAAZOL-5-YL]BENZOATE](/img/structure/B4308152.png)
3-CHLOROBENZYL 4-[2-(3-CHLOROBENZYL)-2H-1,2,3,4-TETRAAZOL-5-YL]BENZOATE
Overview
Description
3-CHLOROBENZYL 4-[2-(3-CHLOROBENZYL)-2H-1,2,3,4-TETRAAZOL-5-YL]BENZOATE is an organic compound that features a complex structure with multiple functional groups. This compound is of interest due to its potential applications in various fields, including chemistry, biology, and medicine. The presence of chlorobenzyl and tetrazolyl groups in its structure suggests it may exhibit unique chemical and biological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-CHLOROBENZYL 4-[2-(3-CHLOROBENZYL)-2H-1,2,3,4-TETRAAZOL-5-YL]BENZOATE can be achieved through a multi-step process involving the formation of intermediate compounds. One common method involves the reaction of 3-chlorobenzyl chloride with sodium azide to form 3-chlorobenzyl azide. This intermediate is then reacted with 4-(2H-tetrazol-5-yl)benzoic acid in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, optimizing reaction conditions such as temperature, pressure, and solvent choice can further improve the scalability of the production.
Chemical Reactions Analysis
Types of Reactions
3-CHLOROBENZYL 4-[2-(3-CHLOROBENZYL)-2H-1,2,3,4-TETRAAZOL-5-YL]BENZOATE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the compound into alcohols or amines.
Substitution: The chlorobenzyl groups can participate in nucleophilic substitution reactions, leading to the formation of new derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be employed for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines. Substitution reactions can lead to a variety of derivatives with different functional groups.
Scientific Research Applications
3-CHLOROBENZYL 4-[2-(3-CHLOROBENZYL)-2H-1,2,3,4-TETRAAZOL-5-YL]BENZOATE has several scientific research applications:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and mechanisms.
Biology: It may serve as a probe or ligand in biological studies, helping to elucidate the function of specific proteins or enzymes.
Medicine: The compound’s potential pharmacological properties make it a candidate for drug development and therapeutic applications.
Industry: It can be used in the development of new materials, such as polymers or coatings, due to its chemical stability and reactivity.
Mechanism of Action
The mechanism of action of 3-CHLOROBENZYL 4-[2-(3-CHLOROBENZYL)-2H-1,2,3,4-TETRAAZOL-5-YL]BENZOATE involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The presence of the tetrazolyl group suggests potential interactions with metal ions or other coordination sites, which could influence its mechanism of action .
Comparison with Similar Compounds
Similar Compounds
4-chlorobenzyl benzoate: Similar in structure but lacks the tetrazolyl group.
3-chlorobenzyl bromide: Contains a bromide instead of the tetrazolyl group.
3-chloro-4-[(2-chlorobenzyl)oxy]-5-ethoxybenzaldehyde: Features an ethoxy group and an aldehyde functional group.
Uniqueness
3-CHLOROBENZYL 4-[2-(3-CHLOROBENZYL)-2H-1,2,3,4-TETRAAZOL-5-YL]BENZOATE is unique due to the presence of both chlorobenzyl and tetrazolyl groups in its structure. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications. The tetrazolyl group, in particular, offers potential for coordination chemistry and interactions with metal ions, setting it apart from other similar compounds .
Properties
IUPAC Name |
(3-chlorophenyl)methyl 4-[2-[(3-chlorophenyl)methyl]tetrazol-5-yl]benzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H16Cl2N4O2/c23-19-5-1-3-15(11-19)13-28-26-21(25-27-28)17-7-9-18(10-8-17)22(29)30-14-16-4-2-6-20(24)12-16/h1-12H,13-14H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FXXZHAJMBFISIL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)CN2N=C(N=N2)C3=CC=C(C=C3)C(=O)OCC4=CC(=CC=C4)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H16Cl2N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
439.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-{[5-(ADAMANTAN-1-YL)-1,3-BENZOXAZOL-2-YL]SULFANYL}-N-(2,4-DICHLOROPHENYL)ACETAMIDE](/img/structure/B4308070.png)
![4-[2-(acetylamino)ethoxy]-N-(diphenylmethyl)benzamide](/img/structure/B4308074.png)
![N-cyclopropyl-1-[4-(cyclopropylcarbamoyl)phenyl]-1,2,2-trimethyl-2,3-dihydro-1H-indene-5-carboxamide](/img/structure/B4308081.png)

![3-[3-(2-PROPOXYPHENYL)BENZO[F]QUINOLIN-1-YL]PYRIDINE](/img/structure/B4308086.png)
![N-[4-(DIMETHYLAMINO)PHENYL]-N-(4-{[4-(DIMETHYLAMINO)PHENYL]IMINO}-2,5-CYCLOHEXADIENYLIDEN)AMINE](/img/structure/B4308094.png)
![2,3,4,6,7,8,9,9a-octahydro-1H-quinolizin-1-ylmethyl N-[3-(trifluoromethyl)phenoxy]sulfonylcarbamate](/img/structure/B4308102.png)
![METHYL 3-(2-{[4-(PROP-2-EN-1-YL)-5-(PYRIDIN-3-YL)-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}ACETAMIDO)THIOPHENE-2-CARBOXYLATE](/img/structure/B4308110.png)
![N-[4-benzoyl-5-methyl-2-oxo-1-(2-phenylethyl)-3-(trifluoromethyl)-2,3-dihydro-1H-pyrrol-3-yl]-2-methoxybenzamide](/img/structure/B4308117.png)
![2-[3-(1H-pyrazol-5-yl)-5-sulfanylidene-1H-1,2,4-triazol-4-yl]propanoic acid](/img/structure/B4308127.png)

![1-(3-BROMOPHENYL)-2-[(2-CHLORO-3,4-DIMETHOXYPHENETHYL)AMINO]-1-ETHANOL](/img/structure/B4308144.png)
![3-CHLOROBENZYL 3-[2-(3-CHLOROBENZYL)-2H-1,2,3,4-TETRAAZOL-5-YL]BENZOATE](/img/structure/B4308153.png)
![7,9-Dibromo-2-(3,4-dimethoxyphenyl)-5-(pyridin-4-yl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine](/img/structure/B4308168.png)
